
2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride” is a derivative of isoindole, which is a polycyclic compound with a structure similar to indole but with a carbon atom in place of the nitrogen atom at the 1-position .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an isoindole moiety, which is a fused ring system containing a five-membered ring attached to a six-membered ring .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, sulfonylation, and Claisen-Schmidt condensation . The specific reactions that this compound would undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar piperazine ring .Applications De Recherche Scientifique
Halocyclization Studies
- Cyclization of Piperazine Derivatives : Yu. L. Zborovskii and colleagues (2011) studied the cyclization of similar piperazine derivatives, revealing the potential for synthesizing novel compounds through halocyclization processes (Yu. L. Zborovskii et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Piperazine Substituted Naphthalimides : Jiaan Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their fluorescence and photo-induced electron transfer properties, indicating potential applications in photochemical and photophysical studies (Jiaan Gan et al., 2003).
Synthesis and Antimicrobial Activity
- Antimicrobial Activity of Piperazine Isoindole Derivatives : V. K. Salvi and colleagues (2007) investigated the synthesis and antimicrobial activity of isoindole derivatives, showcasing their potential as antimicrobial agents (V. K. Salvi et al., 2007).
One-pot Synthesis of Piperazine Derivatives
- Synthesis of Piperazine-2,5-diones : Sungmin Cho et al. (2004) reported a convenient method for synthesizing piperazine-2,5-diones, which are present in various drugs and natural products, suggesting broad pharmaceutical applications (Sungmin Cho et al., 2004).
Safety and Hazards
Orientations Futures
Mécanisme D'action
- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .
- Mixed-Type Inhibition : It acts as a mixed-type inhibitor, combining both competitive and non-competitive inhibition. This means it competes with ACh for the active site and also modifies the enzyme’s conformation, affecting its function .
- Downstream Effects : Improved cholinergic signaling impacts various brain regions involved in memory consolidation and attention .
- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-(2-piperazin-1-ylethyl)isoindole-1,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBVHXAZYPOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

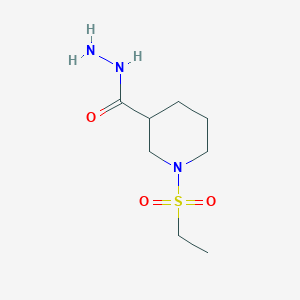
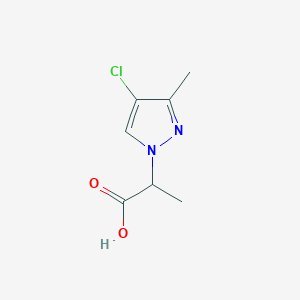
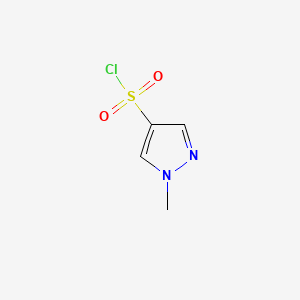
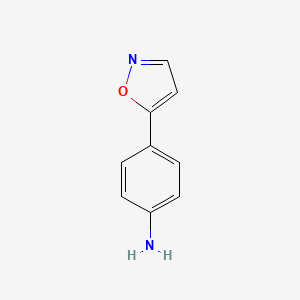
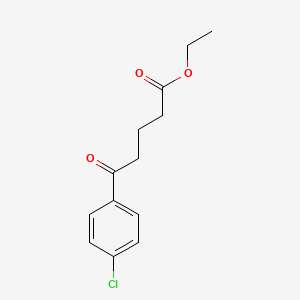
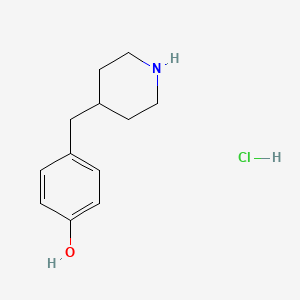

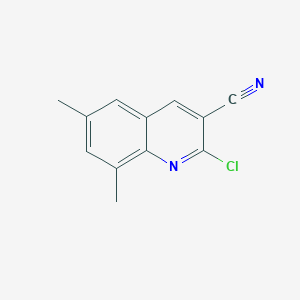
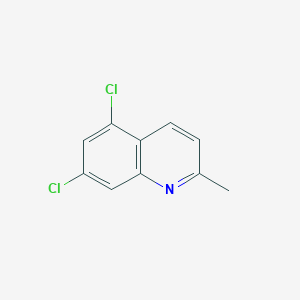
![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

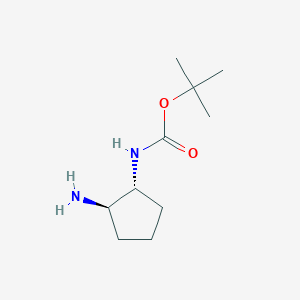
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)